molecular formula C30H46O3 B14792216 Betunolic acid;Liquidambaric acid;(+)-Betulonic acid

Betunolic acid;Liquidambaric acid;(+)-Betulonic acid

Cat. No.: B14792216
M. Wt: 454.7 g/mol
InChI Key: SLJTWDNVZKIDAU-YEJXYDCHSA-N
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Description

Betulonic acid is a naturally occurring pentacyclic triterpenoid compound found in the bark of birch trees and other plants. It is known for its diverse biological activities, including antiviral, antitumor, antimicrobial, and anti-inflammatory properties . Betulonic acid has garnered significant interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Betulonic acid can be synthesized from betulin, a compound also found in birch bark. The synthesis involves the oxidation of betulin using various reagents. One common method is the use of Jones reagent (chromium trioxide in sulfuric acid) to oxidize betulin to betulonic acid . Another method involves a two-step oxidation process using Swern oxidation followed by oxidation with potassium permanganate . Industrial production methods often involve the extraction of betulin from birch bark, followed by chemical synthesis to convert it into betulonic acid.

Chemical Reactions Analysis

Betulonic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate, chromium trioxide, and sodium borohydride . For example, the reduction of betulonic acid with sodium borohydride yields betulinic acid . The major products formed from these reactions include betulinic acid and other derivatives with potential biological activities.

Comparison with Similar Compounds

Betulonic acid is structurally similar to other lupane-type pentacyclic triterpenoids, such as betulinic acid, betulin, and 23-hydroxybetulinic acid . betulonic acid is unique in its specific biological activities and therapeutic potential. For example, while betulinic acid is known for its anticancer properties, betulonic acid has shown broader antiviral and antimicrobial activities . The structural differences between these compounds result in variations in their biological activities and mechanisms of action.

Similar Compounds::

Betulonic acid stands out due to its diverse range of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and pharmaceutical development.

Properties

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

IUPAC Name

(3aS,5aR,5bR,11aR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid

InChI

InChI=1S/C30H46O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-22,24H,1,8-17H2,2-7H3,(H,32,33)/t19?,20?,21?,22?,24?,27-,28+,29+,30-/m0/s1

InChI Key

SLJTWDNVZKIDAU-YEJXYDCHSA-N

Isomeric SMILES

CC(=C)C1CC[C@]2(C1C3CCC4[C@]5(CCC(=O)C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C(=O)O

Origin of Product

United States

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